N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide
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Overview
Description
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of functional groups such as the fluoro, methoxy, and sulfonyl groups can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Sulfonylation: The methoxybenzenesulfonyl group can be introduced through a sulfonylation reaction using methoxybenzenesulfonyl chloride.
Amidation: The final step involves the formation of the amide bond through a coupling reaction between the benzothiazole derivative and the butanoic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group could yield a methoxybenzaldehyde, while reduction of the sulfonyl group could yield a thiol derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzothiazole derivatives.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various enzymes or receptors, modulating their activity. The presence of the fluoro and sulfonyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide
- N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-methylbenzenesulfonyl)butanamide
Uniqueness
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide is unique due to the specific combination of functional groups, which can influence its chemical reactivity and biological activity. The fluoro group, in particular, can enhance metabolic stability and binding affinity to biological targets.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4S2/c1-25-12-7-9-13(10-8-12)27(23,24)11-3-6-16(22)20-18-21-17-14(19)4-2-5-15(17)26-18/h2,4-5,7-10H,3,6,11H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQUJUAEJSODII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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